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Compound of Interest

Compound Name: Pyridomycin

Cat. No.: B090888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of

Pyridomycin, a potent antimycobacterial agent. The following sections detail the key

experimental data and methodologies that were instrumental in deciphering its complex

molecular framework, presented in a format tailored for scientific professionals.

Spectroscopic and Spectrometric Data
The structural foundation of Pyridomycin was primarily established through a combination of

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These

techniques provided critical insights into the connectivity of atoms and the overall molecular

formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments

were pivotal in assembling the structural fragments of Pyridomycin. The following tables

summarize the key NMR data.

Table 1: ¹H NMR Spectroscopic Data for Pyridomycin
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 4.06 d 4.5

5 5.57 m

6 5.88 m

9 4.61 brs

Pyridine-1 (H-4') 8.19 dd 4.0, 1.0

Pyridine-1 (H-5') 7.51 dd 8.5, 4.0

Pyridine-1 (H-6') 7.41 d 8.5

Pyridine-2 (H-2'') 8.39 dd 5.0, 1.0

Pyridine-2 (H-4'') 8.22 d 1.5

Pyridine-2 (H-5'') 7.56 brd 7.5

Pyridine-2 (H-6'') 7.34 dd 7.5, 5.0

Me-15 0.96 t 7.5

Me-16 1.00 d 7.0

Me-18 1.38 d 7.0

Me-17 1.53 s

Table 2: ¹³C NMR Spectroscopic Data for Pyridomycin
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Position Chemical Shift (δ, ppm) Carbon Type

2 76.6 CH

3 175.2 C

5 71.5 CH

6 57.3 CH

7 169.8 C

9 60.5 CH

10 175.4 C

11 103.4 C

12 174.3 C

13 133.0 C

14 148.6 C

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was employed to determine the elemental

composition and molecular weight of Pyridomycin, as well as to gain structural information

through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry Data for Pyridomycin

Ion Calculated m/z Observed m/z

[M+H]⁺ 541.2293 541.2291

Table 4: Key MS/MS Fragmentation Data for Pyridomycin
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Precursor Ion (m/z) Fragment Ions (m/z) Interpretation

541.2
429.1, 411.1, 337.0, 223.0,

207.1

Sequential losses of structural

moieties, confirming the

connectivity of the building

blocks.

Experimental Protocols
The following sections provide detailed methodologies for the key experiments utilized in the

structure elucidation of Pyridomycin.

Isolation and Purification of Pyridomycin
Pyridomycin was produced by fermentation of Streptomyces pyridomyceticus NRRL B-2517.

The purification process is outlined below:

Fermentation: The mutant strain was cultured in a suitable fermentation medium for 3 days.

Extraction: The culture supernatant was separated from the mycelia by centrifugation at

8,000 rpm for 15 minutes. The supernatant was then extracted three times with an equal

volume of ethyl acetate.

Initial Chromatography: The combined organic extracts were concentrated under reduced

pressure. The crude extract was then subjected to column chromatography on an RP-18

reversed-phase resin, eluting with a gradient of methanol in water.

Size-Exclusion Chromatography: Fractions containing the target compound were combined

and further purified using a Sephadex LH-20 column with methanol as the mobile phase.

Final Purification: The resulting sub-fraction was purified by silica gel column

chromatography followed by semi-preparative HPLC to yield pure Pyridomycin.[1]

NMR Spectroscopic Analysis
Sample Preparation: 5-10 mg of purified Pyridomycin was dissolved in 0.6 mL of deuterated

methanol (CD₃OD).
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Instrumentation: NMR spectra were recorded on a Bruker AV-III 600 spectrometer operating

at a proton frequency of 500 MHz.[1]

1D NMR: ¹H and ¹³C NMR spectra were acquired using standard pulse programs. Chemical

shifts are reported in parts per million (ppm) relative to the residual solvent signal.

2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C

correlations (2-3 bonds), which was crucial for connecting the individual spin systems.[1]

High-Resolution Mass Spectrometry (HRMS)
Instrumentation: HRMS analysis was performed on an Agilent 1200 series LC/MSD trap

system coupled to a 6530 accurate-mass quadrupole time-of-flight (Q-TOF) mass

spectrometer with an electrospray ionization (ESI) source.[1]

Ionization Mode: Positive ion mode was used.

Mass Range: Data was acquired over a mass range of m/z 50 to 800.

MS/MS Analysis: Collision-induced dissociation (CID) was used to generate fragment ions

for structural analysis.

X-ray Crystallography of Pyridomycin-InhA Complex
The absolute configuration and conformational details of Pyridomycin were definitively

determined by X-ray crystallography of its complex with the InhA enzyme.

Crystallization: The Pyridomycin-InhA complex was crystallized using the hanging drop

vapor diffusion method.
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Data Collection: X-ray diffraction data were collected from a single crystal at a synchrotron

source.

Structure Solution and Refinement: The structure was solved by molecular replacement

using the known structure of InhA. The pyridomycin molecule was then built into the

electron density map and the entire complex was refined to yield the final structure. This

analysis revealed that the two pyridyl groups of pyridomycin occupy the NADPH cofactor

binding site of InhA, while the enolic acid moiety extends into the lipid substrate binding

pocket.[1]

Logical Workflow and Signaling Pathways
The elucidation of Pyridomycin's structure followed a logical progression of experiments, each

providing a crucial piece of the puzzle. The biosynthetic pathway, involving a hybrid Non-

Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, also provided

valuable clues to its structural composition.[1]
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Logical workflow for the chemical structure elucidation of Pyridomycin.
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The biosynthesis of Pyridomycin involves a modular enzymatic assembly line.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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